molecular formula C23H25N3O3S B2987184 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 894002-11-0

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2987184
CAS No.: 894002-11-0
M. Wt: 423.53
InChI Key: RVHUCHDGLWHSOY-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide (CAS 894002-11-0) is a synthetic indole derivative with a molecular formula of C23H25N3O3S and a molecular weight of 423.53 g/mol . This complex organic molecule features multiple functional groups and ring structures, including an indole core linked via an acetamide group to a thiophen-2-ylmethyl moiety and an azepane ring. Compounds based on the 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide scaffold have been identified in scientific literature as possessing significant biological activity, demonstrating promising efficacy as novel inhibitors against human respiratory syncytial virus (RSV) in vitro studies . The specific mechanism of action for related derivatives has been shown to include inhibition of viral membrane fusion and disruption of the viral genome replication/transcription stage, highlighting the value of this chemical class for investigating antiviral therapies and virology . Supplied for non-human research applications, this compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-21(25-11-5-1-2-6-12-25)16-26-15-19(18-9-3-4-10-20(18)26)22(28)23(29)24-14-17-8-7-13-30-17/h3-4,7-10,13,15H,1-2,5-6,11-12,14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHUCHDGLWHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula : C25H29N3O5S
Molecular Weight : 483.58 g/mol
IUPAC Name : 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific molecular targets within biological systems. The indole moiety may interact with various enzymes or receptors, while the azepane and thiophen groups could influence the compound's binding affinity and selectivity.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with receptors to modulate signal transduction pathways.
  • CNS Activity : Some studies suggest potential central nervous system (CNS) activity, which warrants further investigation into its pharmacokinetics and brain penetration capabilities.

Biological Activity

Research indicates that the compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the indole and azepane moieties is thought to enhance this activity.

Anticancer Potential

Preliminary data suggest that this compound may exhibit anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells, making them a focus in cancer research.

Neuroprotective Effects

Given its potential CNS activity, there is interest in exploring its neuroprotective effects. Compounds that modulate neurotransmitter systems can be beneficial in neurodegenerative diseases.

Research Findings

StudyFindings
Identified as a promising candidate for GlyT1 inhibition, showing improved potency with azepane substitution.
Molecular dynamics simulations indicated strong binding capabilities with target proteins, suggesting effective inhibition of protein-protein interactions.
Mechanistic studies revealed potential interactions with enzymes and receptors involved in various signaling pathways.

Case Studies

  • GlyT1 Inhibition Study : A study highlighted the modification of a piperidine group to an azepane in related compounds, resulting in enhanced potency against GlyT1, indicating that structural modifications can lead to significant biological activity improvements .
  • Molecular Docking Analysis : Computational studies utilizing molecular docking have revealed favorable binding interactions between this compound and key proteins involved in disease pathways, suggesting a basis for its therapeutic applications .
  • Neuropharmacological Assessment : Initial assessments of its neuropharmacological properties indicate potential benefits for disorders such as depression and anxiety, warranting further exploration into its effects on neurotransmitter systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Applications References
Target Compound: 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl (N-substituent), Azepane (C1-substituent) ~463.5 (estimated) Hypothesized enhanced π-π interactions and metabolic stability due to thiophene.
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Adamantane (C2-substituent) ~350–400 Bulky adamantane group improves lipophilicity; explored for CNS activity.
N-(Pyridin-4-yl)-(1-(4-chlorobenzyl)indol-3-yl)glyoxylamide (Indibulin) Pyridin-4-yl (N-substituent), 4-Chlorobenzyl (C1-substituent) 410.8 Antitumor agent (microtubule polymerization inhibitor).
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide 4-Methoxyphenyl (N-substituent), Ethyl (C1-substituent) 380.4 Methoxy groups enhance solubility; structural data confirmed via X-ray crystallography.
N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide tert-Butylphenyl (N-substituent) ~360–380 High hydrophobicity; synthesized via indole-glyoxylyl chloride coupling.
2-((1H-Indol-3-yl)methylene)hydrazino-N-(2-methylphenyl)acetamide Hydrazine linker, 2-Methylphenyl (N-substituent) 350.4 Schiff base formation enables metal coordination; potential antimicrobial activity.
Non-azole CYP51 inhibitors (e.g., 2-(1-(4-chlorobenzoyl)-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide) Pyridin-3-yl (N-substituent), 4-Chlorobenzoyl (C1-substituent) ~400–450 Antiparasitic (targets protozoan sterol 14α-demethylase).

Structural Variations and Pharmacological Implications

N-Substituents on Acetamide: Thiophen-2-ylmethyl (Target Compound): The thiophene ring may enhance metabolic stability and π-π stacking with aromatic residues in target proteins, similar to pyridine-substituted analogs like Indibulin . Pyridin-4-yl (Indibulin): Improves water solubility and hydrogen-bonding capacity, critical for antitumor activity .

Indole Core Modifications :

  • Azepane vs. Adamantane : Azepane’s flexibility may allow better conformational adaptation to binding pockets compared to rigid adamantane .
  • Electron-Withdrawing Groups (e.g., 5-methoxy in ): Adjust electronic density, influencing reactivity and binding affinity .

Heterocyclic Appendages :

  • Thiophene vs. Pyridine : Thiophene’s lower basicity and sulfur atom may reduce off-target interactions compared to pyridine-containing compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, azepane derivatives may react with indole-containing intermediates in ethanol under reflux (40–60°C) with sodium hydroxide as a base . Purification often involves recrystallization from acetic acid or diethyl ether . Yield optimization requires adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. For instance, excess sodium acetate (2.0 equiv) in acetic acid improves cyclization efficiency in similar indole-acetamide syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify indole, azepane, and thiophene moieties. Aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) are diagnostic .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 454.2) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous hydrazinecarbothioamide derivatives .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Molecular docking : Predict binding affinity to targets like kinases or GPCRs using AutoDock Vina .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • Molecular dynamics simulations : Evaluate stability of ligand-protein complexes (e.g., MDM2-p53 inhibitors) over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with IC50_{50} values .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains variability in in vivo vs. in vitro results .
  • Proteomic profiling : Identify off-target interactions via affinity pull-down assays coupled with mass spectrometry .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. ethanol), and catalyst (e.g., Pd/C) to maximize yield via response surface modeling .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at ~90% conversion .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps, reducing side reactions like over-alkylation .

Q. What advanced techniques are recommended for assessing purity and stability in long-term storage?

  • Methodology :

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile/water) .
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Dynamic vapor sorption (DVS) : Determine hygroscopicity and crystallinity changes under 0–90% relative humidity .

Q. How does the compound interact with metal ions, and what are the implications for its pharmacological profile?

  • Methodology :

  • Chelation studies : Titrate with Cu(II)/Zn(II) salts and monitor UV-Vis shifts (e.g., λ~450 nm for d-d transitions) .
  • EPR spectroscopy : Detect paramagnetic complexes (e.g., Cu2+^{2+}-acetamide adducts) .
  • Cytotoxicity comparison : Test metal-bound vs. free ligand to assess if chelation enhances or reduces activity .

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